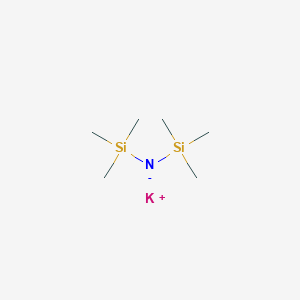

potassium;bis(trimethylsilyl)azanide

Description

Potassium bis(trimethylsilyl)azanide (KHMDS), with the molecular formula C₆H₁₈KNSi₂ and a molecular weight of 199.48 g/mol, is a strong, non-nucleophilic base widely used in organic synthesis . It is commercially available as a white to off-white powder or solid and reacts violently with water due to its extreme basicity (pKa ~26 in THF) . KHMDS is employed in deprotonation reactions, asymmetric synthesis, and transition metal-catalyzed processes. Key applications include:

Properties

IUPAC Name |

potassium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBQJLUDMLPAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18KNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Potassium Hydride (KH) as the Deprotonating Agent

KH reacts stoichiometrically with HMDS in anhydrous tetrahydrofuran (THF) or hydrocarbons (e.g., toluene) under inert atmospheres:

Potassium Metal in Electron-Deficient Media

Potassium metal directly reacts with HMDS in the presence of electron acceptors (e.g., naphthalene or styrene) to enhance reactivity:

-

Solvents : Diethyl ether or hexane.

-

Catalysts : Naphthalene forms a radical anion intermediate, accelerating electron transfer.

-

Yield : 78–88% with residual metal impurities requiring filtration.

Catalytic Synthesis in Liquid Ammonia

A scalable method employs liquid ammonia as a solvent and magnetite (Fe₃O₄) as a catalyst, adapted from rubidium HMDS synthesis:

-

Conditions : −33°C (ammonia’s boiling point), 6–8 hours.

-

Yield : >95% with minimal byproducts.

-

Advantages : High purity, suitable for industrial-scale production.

-

Mechanism : Magnetite stabilizes potassium intermediates, reducing side reactions.

Transmetallation from Lithium HMDS

Though less common, KHMDS can be prepared via metathesis with lithium HMDS (LiHMDS):

-

Reagents : Potassium halides (KX, X = Cl, Br) in THF.

-

Utility : Reserved for specialized applications requiring ligand exchange.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| KH Deprotonation | THF, 25°C, inert gas | 85–92% | High | Moderate |

| K Metal + Naphthalene | Ether, reflux | 78–88% | Moderate | Low |

| Catalytic (Fe₃O₄/NH₃) | −33°C, liquid ammonia | >95% | Very High | High |

| Transmetallation (LiHMDS) | THF, 0°C | 70–80% | Moderate | Low |

Key Observations :

-

The catalytic liquid ammonia route offers superior yields and purity, albeit requiring cryogenic conditions.

-

Direct metalation with KH balances ease and efficiency for laboratory-scale synthesis.

-

Transmetallation is less favorable due to lower yields and residual lithium salts.

Purification and Stabilization

Post-synthesis, KHMDS is typically purified via:

Chemical Reactions Analysis

Types of Reactions

potassium;bis(trimethylsilyl)azanide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of potassium;bis(trimethylsilyl)azanide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally include controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from the reactions of potassium;bis(trimethylsilyl)azanide depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : C₆H₁₈KNSi₂

- Molecular Weight : 199.48 g/mol

- pKa : Approximately 26, indicating significant basicity.

- Appearance : Colorless to light yellow liquid.

- Solubility : Soluble in organic solvents but reacts violently with water.

Key Applications

-

Organic Synthesis

- KHMDS is primarily used as a strong non-nucleophilic base in organic reactions. Its ability to deprotonate substrates facilitates the formation of enolates from carbonyl compounds, which are crucial intermediates in various synthetic pathways.

- Reactions :

- Enolate Formation : KHMDS effectively generates enolates from ketones and aldehydes, enabling nucleophilic substitutions and additions to electrophiles.

- Alkylation Reactions : It acts as a base catalyst for the alkylation of various substrates, including alkylpyridines and alcohols.

-

Polymer Chemistry

- KHMDS serves as an anionic initiator in the preparation of poly(ethylene oxide) and other polymers. Its reactivity allows for controlled polymerization processes, leading to materials with specific properties.

-

Pharmaceutical Development

- The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to selectively deprotonate functional groups enhances its utility in complex organic synthesis.

-

Materials Science

- In materials science, KHMDS is employed in the development of organosilicon compounds and thin films. Its role as a precursor in the synthesis of silicon-based materials is notable for applications in electronics and nanotechnology.

Case Studies

-

Case Study on Enolate Chemistry

- A study demonstrated the effectiveness of KHMDS in generating enolates from various carbonyl compounds. The enolates were subsequently reacted with alkyl halides, showcasing high yields of alkylated products. This application highlights KHMDS's role as a fundamental reagent in organic synthesis.

-

Polymerization Studies

- Research involving KHMDS as an initiator for anionic polymerization revealed its capability to produce well-defined poly(ethylene oxide) chains. The resulting polymers exhibited controlled molecular weights and narrow polydispersity indices, making them suitable for biomedical applications.

-

Pharmaceutical Synthesis

- In a pharmaceutical context, KHMDS was employed to synthesize novel anti-cancer agents through selective deprotonation strategies that allowed for targeted modifications of complex organic molecules.

Mechanism of Action

The mechanism of action of potassium;bis(trimethylsilyl)azanide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism is often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The bis(trimethylsilyl)azanide family includes alkali and transition metal derivatives. Below is a comparative analysis of KHMDS with its analogs:

Alkali Metal Bis(trimethylsilyl)azanides

Table 1: Properties of Alkali Metal Derivatives

Key Differences :

- Basicity : KHMDS > NaHMDS > LiHMDS in THF due to counterion size and solvation effects. K⁺ weakly coordinates to the amide ion, enhancing reactivity .

- Solubility: LiHMDS has lower solubility in nonpolar solvents compared to KHMDS, which forms stable solutions in THF and toluene .

- Applications: KHMDS is preferred for sterically demanding reactions (e.g., Still–Gennari olefination), while LiHMDS excels in enolate chemistry .

Transition Metal Bis(trimethylsilyl)azanides

Zinc Bis(trimethylsilyl)azanide

Trifluoromethylsulfonyl Analogs

Potassium Bis(trifluoromethylsulfonyl)imide

- Formula: C₂F₆KNO₄S₂

- Molecular Weight : 319.23 g/mol

- Applications : Electrolyte in lithium-ion batteries and ionic liquids due to high thermal stability .

- Contrast with KHMDS : While KHMDS is a strong base, this compound is a weakly coordinating anion, emphasizing ionic conductivity over reactivity .

Table 2: Reactivity and Hazards

Q & A

Q. What is the role of KHMDS in deprotonation reactions, and how does its non-nucleophilic nature influence reaction outcomes?

KHMDS is a strong, non-nucleophilic base widely used to generate enolates and deprotonate acidic protons in sterically hindered substrates. Its bulky trimethylsilyl groups prevent nucleophilic attack, making it ideal for reactions requiring selective deprotonation without side reactions. For example, in Claisen rearrangements, KHMDS facilitates enolate formation while avoiding unwanted aldol byproducts. Comparative studies with other bases like LHMDS (lithium bis(trimethylsilyl)azanide) show that potassium's larger ionic radius can alter reaction kinetics and selectivity in polar aprotic solvents like THF .

Q. How should KHMDS be stored and handled to maintain reactivity in air-sensitive reactions?

KHMDS is highly moisture- and oxygen-sensitive. Best practices include:

- Storing under inert gas (argon or nitrogen) in flame-sealed ampules or resealable containers with PTFE-lined caps.

- Using anhydrous solvents (e.g., THF, toluene) and conducting reactions in Schlenk lines or gloveboxes.

- Pre-drying glassware at 120°C and cooling under vacuum. Manufacturer protocols (e.g., Thermo Scientific) recommend maintaining concentrations ≤1.0 M in THF to minimize decomposition .

Q. What safety precautions are critical when working with KHMDS?

KHMDS reacts violently with water, releasing flammable gases (e.g., ammonia). Key precautions include:

- Wearing flame-resistant lab coats, nitrile gloves, and face shields.

- Using local exhaust ventilation to avoid inhalation of fumes.

- Quenching residues with dry ice/ethanol mixtures or isopropanol before disposal. Safety data sheets (SDS) emphasize immediate rinsing with copious water in case of skin contact and avoiding aqueous extinguishers for fires .

Advanced Research Questions

Q. How can reaction conditions be optimized when using KHMDS in enantioselective syntheses?

Optimization involves:

- Solvent selection : THF enhances ion pairing, favoring faster deprotonation, while toluene improves stereoselectivity in asymmetric alkylations .

- Temperature control : Lower temperatures (−78°C) reduce side reactions in enolate formation.

- Additives : Chelating agents (e.g., HMPA) can stabilize intermediates, as shown in β-lactam syntheses . Systematic titration (e.g., monitoring via in-situ IR spectroscopy) helps identify optimal stoichiometry and reaction progress .

Q. How do solvent effects and counterion interactions influence KHMDS reactivity in organometallic catalysis?

Solvent polarity modulates ion-pair dissociation: in low-polarity solvents (hexane), KHMDS exists as tight ion pairs, slowing reactivity but improving selectivity. In polar solvents (THF), dissociation increases reaction rates but may reduce stereocontrol. Studies on Heck couplings demonstrate that potassium’s weak Lewis acidity, compared to lithium, minimizes catalyst poisoning, enabling higher yields in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in reported reactivity of KHMDS across different studies?

Discrepancies often arise from trace moisture, solvent purity, or counterion effects. For example:

- Conflicting yields in aldol reactions may stem from residual water in THF, which hydrolyzes intermediates.

- Disparate enantiomeric ratios in asymmetric catalysis can be attributed to solvent-dependent ion pairing. Rigorous solvent drying (activated molecular sieves) and standardized titration of KHMDS solutions (via NMR with 1,2-diphenylethylene as an indicator) improve reproducibility .

Q. How is KHMDS utilized in multi-step syntheses of complex natural products like manzamine alkaloids?

KHMDS plays critical roles in:

- Enolate formation : Key step in constructing the tricyclic core of keramaphidin B .

- Elimination reactions : Facilitates β-hydride elimination in stereoselective olefin formations.

- Deprotonation of silanes : Enables silyl group transfer in protecting-group strategies. A 2020 study achieved a 12-step synthesis of manzamine A using KHMDS for three pivotal steps, highlighting its versatility .

Q. What analytical techniques are most effective for characterizing KHMDS-mediated intermediates?

- NMR spectroscopy : <sup>29</sup>Si NMR distinguishes silylated intermediates (e.g., δ −9 to −12 ppm for trimethylsilyl groups).

- Mass spectrometry (HRMS) : Isotopic patterns confirm potassium adducts (e.g., [M+K]<sup>+</sup>).

- X-ray crystallography : Resolves steric effects in bulky enolate structures. A 2016 study combined <sup>1</sup>H/<sup>13</sup>C NMR and IR to track enolate formation in real-time .

Methodological Considerations

Q. How can researchers distinguish between KHMDS and structurally similar bases (e.g., NaHMDS) in reaction mechanisms?

- Kinetic studies : Compare reaction rates in identical solvents; potassium’s weaker ion pairing accelerates deprotonation in THF.

- Isotopic labeling : <sup>6</sup>Li/<sup>7</sup>Li NMR differentiates lithium-containing analogs.

- Computational modeling : DFT calculations predict steric and electronic differences in transition states .

Q. What protocols ensure reproducibility in KHMDS-mediated large-scale syntheses?

- Batch-wise addition : Prevents exothermic decomposition in reactions >10 mmol.

- In-line purification : Distillation traps (e.g., cold fingers) remove volatile byproducts.

- Quality control : Karl Fischer titration ensures solvent dryness (<50 ppm H2O).

A 2020 protocol achieved 85% yield in a 100-gram-scale synthesis of silylated ketones using these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.